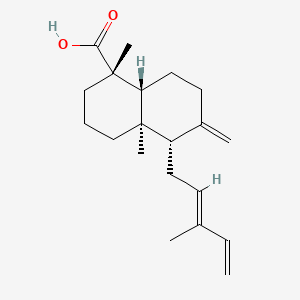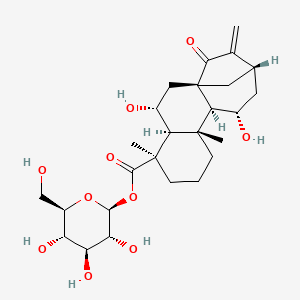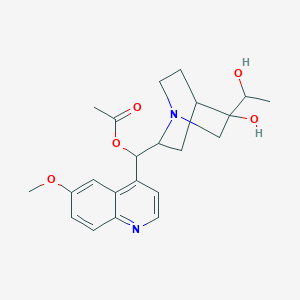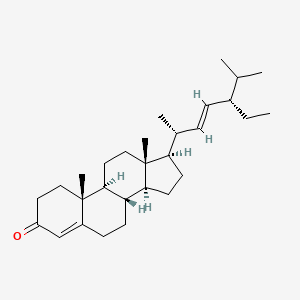
11-dehydro Thromboxane B2 Quant-PAK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 11-dehydro thromboxane B2 (11-dehydro TXB2) Quant-PAK has been designed for the convenient, precise quantification of 11-dehydro TXB2 by GC- or LC-MS. It includes a 50 µg vial of 11-dehydro TXB2-d4 and a precisely weighed vial of unlabeled 11-dehydro TXB2, with the precise weight (2-4 mg) indicated on the vial. This unlabeled 11-dehydro TXB2 can be used to quantify the 11-dehydro TXB2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Applications De Recherche Scientifique
1. Immunoaffinity Purification and Radioimmunoassay
11-Dehydro thromboxane B2 (11-dehydro-TXB2) has been recognized as a reliable indicator of thromboxane A2 formation in vivo. A method involving immunoaffinity purification followed by radioimmunoassay was developed to analyze this compound in human urine and plasma. The process includes the use of monoclonal anti-11-dehydro-thromboxane B2 antibody and achieves a recovery rate of over 90% (Hayashi et al., 1990).
2. Tandem Mass Spectrometry
11-Dehydrothromboxane B2, a major enzymatic metabolite of thromboxane B2, reflects the release of thromboxane A2 in human blood circulation. Its analysis in plasma and urine was performed using tandem mass spectrometry, offering high selectivity and facilitating sample purification (Schweer et al., 1987).
3. Enzyme Characterization and Radioimmunoassay
Research on the enzymatic oxidation of thromboxane B2 at C-11 led to the purification and characterization of an NAD(+)-dependent dehydrogenase from porcine liver. A radioimmunoassay for 11-dehydro-thromboxane B2 assisted in enzyme assay and characterization, contributing to understanding its substrate specificity and enzyme structure (Wu et al., 1990).
4. Enzyme Immunoassay Optimization
An enzyme immunoassay for 11-dehydro-thromboxane B2 was optimized, which is crucial for assessing platelet activity in vivo. This method involves a one-step solid-phase extraction and enzyme immunoassay, improving the reproducibility and sensitivity of the assay (Perneby et al., 1999).
5. Predictive Biomarker for Cardiovascular Events
Urinary 11‐dehydro‐TXB2 has been evaluated as a potential predictive biomarker for major adverse cardiovascular events in patients with acute myocardial infarction. This part of the LTIMI study demonstrated the relationship between 11‐dehydro‐TXB2 levels and cardiovascular events, emphasizing its prognostic significance (Szczeklik et al., 2016).
6. Index of Thromboxane Production
The measurement of 11-dehydro-thromboxane B2 in plasma and urine has been suggested as a reliable index of systemic thromboxane A2 activity. This application is crucial in both clinical and research settings for understanding thromboxane biosynthesis and its implications (Wilson, 1995).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5S)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride](/img/structure/B1151981.png)



![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)

